molecular formula C10H7F2N5O2 B2366724 N2-(3,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine CAS No. 1257548-57-4

N2-(3,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine

Cat. No. B2366724
CAS RN: 1257548-57-4
M. Wt: 267.196
InChI Key: JADRVJUZONAVPL-UHFFFAOYSA-N
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Description

“N2-(3,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine” is a chemical compound that contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a nitro group (-NO2), an amine group (-NH2), and a phenyl ring with two fluorine atoms attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, the nitro group, the amine group, and the 3,4-difluorophenyl group . The exact structure would need to be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitro group could potentially be reduced to an amine group, and the amine group could react with acids to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of the nitro group, the amine group, and the 3,4-difluorophenyl group .

Scientific Research Applications

Synthesis and Biological Activity

  • A study on the synthesis of pyrimidine derivatives linked with morpholinophenyl groups reported significant larvicidal activity against third instar larvae, demonstrating the potential of such compounds in pest control and as insecticidal agents (Gorle et al., 2016).

Material Science Applications

  • Research on polyimides derived from diamine monomers containing trifluoromethyl groups has shown these materials possess good solubility in polar aprotic solvents, high thermal stability, and low refractive indices, indicating their utility in high-performance polymers for advanced technological applications (Kim et al., 2013).

Chemosensing

  • A metal-organic framework (MOF) study demonstrated the development of an anionic Zn-based MOF as an efficient chemosensor for 2,4-dinitrophenol (DNP), a representative nitro explosive, highlighting the role of nitrogen-rich sites in enhancing sensitivity and selectivity (Wang et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it could interact with biological targets in the body. The nitro group, the amine group, and the 3,4-difluorophenyl group could all potentially be involved in these interactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemical compounds with appropriate safety precautions .

properties

IUPAC Name

2-N-(3,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N5O2/c11-6-2-1-5(3-7(6)12)15-10-14-4-8(17(18)19)9(13)16-10/h1-4H,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADRVJUZONAVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=C(C(=N2)N)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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